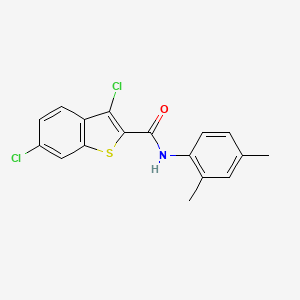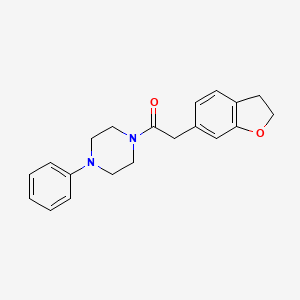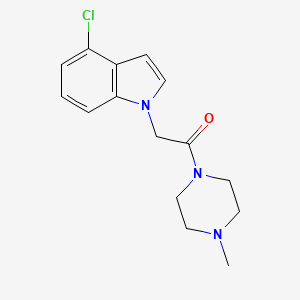![molecular formula C22H24N4O4S B11129215 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11129215.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include thiolane derivatives, methoxyphenyl compounds, pyridine derivatives, and pyrazole carboxylic acids. Common synthetic routes may involve:
Condensation reactions: Combining the thiolane and methoxyphenyl derivatives under acidic or basic conditions.
Cyclization reactions: Forming the pyrazole ring through cyclization of appropriate intermediates.
Amidation reactions: Introducing the carboxamide group through reactions with amines or amides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This may include:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups or the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Exploring its use in materials science or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with receptors to modulate their activity.
Signal transduction pathways: Affecting cellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-HYDROXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
- 1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-3-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C22H24N4O4S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-30-19-4-2-17(3-5-19)20-14-21(26(25-20)18-9-13-31(28,29)15-18)22(27)24-12-8-16-6-10-23-11-7-16/h2-7,10-11,14,18H,8-9,12-13,15H2,1H3,(H,24,27) |
Clave InChI |
BQHWVPQBFCYESY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NCCC3=CC=NC=C3)C4CCS(=O)(=O)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B11129137.png)
![3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine](/img/structure/B11129150.png)
![2-(2,4-Dimethoxyphenyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11129158.png)
![2-(4-tert-butylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129165.png)
![5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11129186.png)
![3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11129188.png)

![(5Z)-5-(2-ethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129200.png)
![furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone](/img/structure/B11129203.png)
![N-(3-ethoxypropyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11129206.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B11129210.png)

![N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11129218.png)
